1-(Thiophen-3-yl)prop-2-en-1-one
Description
Historical Context and Evolution of Research on Chalcone (B49325) Frameworks
The foundational structure of these compounds, the chalcone framework, was first synthesized by Emil Claisen and C. Claperède in 1881. iqs.edu Chalcones, or 1,3-diphenyl-2-propen-1-ones, are characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. acs.orgwikipedia.org They are naturally occurring precursors in the biosynthesis of flavonoids, a large family of plant secondary metabolites. acs.orgnih.gov
The classical and most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an aryl ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.netacs.orgresearchgate.net Over the decades, research has expanded from these basic frameworks to include a vast array of derivatives where the phenyl rings are substituted or replaced by heterocyclic rings, like thiophene (B33073). This evolution has been driven by the diverse pharmacological activities exhibited by chalcone derivatives, including anti-inflammatory, antimicrobial, and anticancer properties. acs.orgnih.govresearchgate.net
Importance of the Thiophene Moiety in Heterocyclic Chemistry
Thiophene (C₄H₄S) is a five-membered heterocyclic compound that is considered aromatic, though its aromaticity is less than that of benzene (B151609). wikipedia.org First discovered in 1882 as a contaminant in coal tar, thiophene and its derivatives have become vital building blocks in organic synthesis. ontosight.ainumberanalytics.comderpharmachemica.com
The significance of the thiophene moiety stems from several key properties:
Bioisosterism: The thiophene ring is often used as a bioisostere for the benzene ring in drug design. Replacing a benzene ring with thiophene can sometimes maintain or improve biological activity, as seen in the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is a thiophene analog of piroxicam. wikipedia.org
Reactivity: As an electron-rich aromatic system, thiophene readily undergoes electrophilic substitution reactions, allowing for the synthesis of a wide variety of functionalized derivatives. ontosight.ainumberanalytics.com
Versatility: Thiophene derivatives are integral to a wide range of applications, from pharmaceuticals and agrochemicals to materials science, where they are used in the development of conductive polymers like polythiophene for electronics. ontosight.ainumberanalytics.comnih.gov
The incorporation of the thiophene nucleus into various molecular scaffolds is a common strategy in medicinal chemistry to develop novel therapeutic agents. derpharmachemica.comnih.gov
The Significance of the α,β-Unsaturated Ketone System in Chemical Reactivity
The α,β-unsaturated ketone, also known as an enone, is a highly reactive functional group that dictates the chemical behavior of chalcones, including 1-(Thiophen-3-yl)prop-2-en-1-one. fiveable.mepressbooks.pub The reactivity of this system is due to the conjugation between the carbon-carbon double bond (alkene) and the carbon-oxygen double bond (ketone). fiveable.mewikipedia.org
This conjugation creates a delocalized π-electron system, resulting in two electrophilic sites susceptible to nucleophilic attack:
The Carbonyl Carbon (C-1): Attack at this site leads to a 1,2-addition, a typical reaction for ketones. This pathway is generally favored by strong, "hard" nucleophiles. pressbooks.pub
The β-Carbon (C-3): Nucleophilic attack at the β-carbon is known as a conjugate addition or 1,4-addition (or Michael addition when the nucleophile is an enolate). pressbooks.pubwikipedia.org This vinylogous reactivity is a hallmark of α,β-unsaturated carbonyl compounds. wikipedia.org
The dual reactivity of the enone system makes it a versatile synthetic intermediate, enabling the construction of more complex molecules. fiveable.me This reactivity is also believed to be a key factor in the biological activities of many chalcones, as the enone moiety can react with nucleophilic groups (such as thiols in cysteine residues) in biological macromolecules. acs.orgresearchgate.net
Overview of Academic Research Trajectories for this compound and Related Structures
Academic research on this compound and its analogs primarily focuses on their synthesis and potential biological applications. The synthesis is typically achieved via the Claisen-Schmidt condensation, reacting a substituted 3-acetylthiophene (B72516) with an appropriate aldehyde. researchgate.netevitachem.com
Research into thiophene-containing chalcones has explored a range of biological activities, driven by the promising results found in related compounds. For instance, various chalcone derivatives containing thiophene have demonstrated significant antibacterial, antifungal, anticancer, and anti-inflammatory properties. acs.orgnih.govresearchgate.netrsc.org
A study on 3-furan-1-thiophene-chalcones, synthesized from 2-acetylthiophene, showed notable antibacterial activity against both Gram-positive (S. pyogenes) and Gram-negative (P. aeruginosa) bacteria, as well as promising potency against a human breast cancer cell line (MCF-7). nih.gov Another series of chalcones with a thiophene sulfonate group exhibited excellent antibacterial activity against Xanthomonas axonopodis pv. citri and antiviral activity against the Tobacco mosaic virus (TMV). rsc.org
While specific research on the 3-thienyl isomer is less documented in readily available literature than its 2-thienyl counterpart, the general findings for thiophene-based chalcones suggest a rich area for further investigation. The table below summarizes key research findings for related thiophene-containing chalcone structures.
| Compound Class | Synthesis Method | Key Research Findings |
| Thiophene-containing Chalcones | Claisen–Schmidt condensation | Showed antimicrobial activity. Compound 1c was particularly active against several bacterial and fungal strains. researchgate.net |
| Chalcones with Thiophene Sulfonate | Multi-step synthesis | Compound 2l showed excellent antibacterial activity against Xanthomonas axonopodis pv. citri. Compound 2e showed remarkable inactivation activity against Tobacco mosaic virus (TMV). rsc.org |
| 3-Furan-1-Thiophene-Chalcones | Claisen–Schmidt condensation | Active against S. pyogenes and P. aeruginosa. Showed promising potency against the MCF-7 human breast cancer cell line. nih.gov |
| Thieno[3,2-b]thiophene–Chalcones | Multi-step synthesis | Derivatives recorded excellent antibacterial effect toward S. aureus. acs.org |
| (2E)-3-(3-nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Claisen-Schmidt condensation | Belongs to the class of chalcones known for their role as synthetic intermediates and potential biological activities. evitachem.com |
The research trajectory for these compounds involves synthesizing libraries of derivatives by varying the substituents on both the thiophene and the second aromatic ring and screening them for a wide range of biological activities to establish structure-activity relationships (SAR). nih.gov
Structure
3D Structure
Properties
CAS No. |
357405-57-3 |
|---|---|
Molecular Formula |
C7H6OS |
Molecular Weight |
138.19 g/mol |
IUPAC Name |
1-thiophen-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H6OS/c1-2-7(8)6-3-4-9-5-6/h2-5H,1H2 |
InChI Key |
WNCFOCZPFPWLPA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Thiophen 3 Yl Prop 2 En 1 One and Its Structural Analogues
Claisen-Schmidt Condensation Strategies
The Claisen-Schmidt condensation is a versatile and classical method for synthesizing chalcones and their analogues. The reaction proceeds through an aldol (B89426) condensation mechanism, where a ketone containing α-hydrogens is deprotonated by a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone. byjus.com
Base-Catalyzed Approaches
Base-catalyzed Claisen-Schmidt condensation is a common and effective method for the synthesis of thiophene-containing chalcones. The choice of base can significantly influence the reaction rate and yield.
Alkali hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are the most frequently employed catalysts for the Claisen-Schmidt condensation due to their low cost, ready availability, and high efficiency. researchgate.net In a typical procedure, 3-acetylthiophene (B72516) is reacted with formaldehyde (B43269) (or a suitable equivalent) in the presence of an alkali hydroxide in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The base facilitates the deprotonation of the α-carbon of 3-acetylthiophene, initiating the condensation.
While specific data for 1-(thiophen-3-yl)prop-2-en-1-one is limited, studies on analogous thiophene (B33073) chalcones demonstrate the effectiveness of this method. For instance, the synthesis of various chalcones, including those derived from acetophenone, has been successfully achieved using a 40% aqueous solution of NaOH in ethanol, with reactions proceeding at room temperature. lew.ro The use of NaOH has been reported to provide quantitative yields in some Claisen-Schmidt reactions, particularly in the absence of a solvent. wikipedia.org
Table 1: Synthesis of Thiophene Chalcone (B49325) Analogues using Alkali Hydroxides
| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Substituted Acetophenones and Benzaldehydes | 40% NaOH | Ethanol | 4 h | Not Specified | wikipedia.org |
| Terephthalaldehyde and Aryl Ketones | NaOH | Not Specified | 4-24 h | 42-92% | researchgate.net |
Note: The data presented is for structural analogues, as specific data for this compound was not available in the searched literature.
Beyond alkali hydroxides, other basic catalysts have been explored to improve reaction conditions and yields. These include potassium carbonate (K2CO3) and various amine bases. For instance, anhydrous K2CO3 has been used as a heterogeneous catalyst in the synthesis of quinoline-based chalcones, demonstrating the potential for alternative basic catalysts in similar reactions. tsijournals.com The use of solid-supported catalysts is also gaining traction as an environmentally friendly alternative, facilitating easier product purification and catalyst recovery. tsijournals.com In some syntheses of complex chalcones, a variety of bases including KOH, K2CO3, and pyridine (B92270) have been screened to optimize reaction conditions. researchgate.net
Conventional Heating versus Accelerated Methods
The method of energy input for the reaction can dramatically affect the efficiency of the synthesis. Both traditional heating methods and modern accelerated techniques like microwave irradiation have been applied to the Claisen-Schmidt condensation.
Under conventional heating, the optimization of reaction parameters such as temperature, reaction time, and solvent system is crucial for maximizing the yield and minimizing by-product formation. Reactions are often carried out under reflux conditions for several hours. researchgate.net The choice of solvent is also critical, with alcohols like ethanol and methanol being common choices. lew.ro However, solvent-free conditions have also been reported to be effective and offer a greener alternative. wikipedia.org For instance, the condensation of various aryl methyl ketones and aryl aldehydes has been successfully performed at 80°C for 8 hours. lew.ro
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. researchgate.netresearchgate.netnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiophene derivatives. mdpi.comrsc.orgrsc.org
In the context of chalcone synthesis, microwave irradiation has been shown to be more efficient than thermal heating, reducing reaction times from hours to minutes and increasing product yields. researchgate.net For example, a comparative study on the synthesis of thiophene chalcone derivatives demonstrated that microwave-assisted synthesis provided higher yields in a fraction of the time compared to the conventional reflux method. ukm.my Specifically, for some (E)-1-phenyl-3-(2-thiomorpholinoquinolin-3-yl)prop-2-en-1-one derivatives, microwave irradiation for 5-7 minutes yielded products in the range of 80-92%, whereas conventional stirring for 24-26 hours resulted in yields of 65-80%. tsijournals.com
Table 2: Comparison of Conventional Heating and Microwave Irradiation for the Synthesis of Thiophene Chalcone Analogues
| Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| Conventional Heating | 24-26 h | 65-80% | tsijournals.com |
| Microwave Irradiation | 5-7 min | 80-92% | tsijournals.com |
| Conventional Heating | Not Specified | 72-85% | researchgate.net |
Note: The data presented is for structural analogues, as specific data for this compound was not available in the searched literature.
Stoichiometric Considerations and Yield Optimization
The Claisen-Schmidt condensation, while a common and effective method, presents challenges that necessitate careful optimization of reaction conditions to maximize yield and purity. jmpas.com Key factors influencing the reaction's outcome include the choice and amount of catalyst, reaction temperature, and the sequence of reactant addition.
Commonly used bases for this condensation include sodium hydroxide (NaOH) and potassium hydroxide (KOH). acs.orgacs.org Research on the synthesis of a structural analogue, 1-(5-bromothiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one, demonstrated that the dosage of NaOH is critical. The main Claisen-Schmidt condensation only proceeds when the amount of NaOH surpasses a certain threshold, below which side reactions may dominate. acs.org In another instance, using lithium hydroxide monohydrate (LiOH·H₂O) as a catalyst in a 2.2% w/w ratio relative to the ketone precursor resulted in a mild yield of 82.2% after 90 minutes at 55°C. researchgate.net
Conventional Claisen-Schmidt procedures can be plagued by issues such as prolonged reaction times, the need for excessive amounts of solvent, formation of sticky products, and the occurrence of side reactions like the self-condensation of the ketone. jmpas.com A modified protocol that involves minute changes to the reactant charging sequence, strict control over the dropping rate of reactants, and precise temperature regulation has been shown to enhance the synthetic utility of the method. jmpas.com
To improve reaction efficiency and address environmental concerns, researchers have explored alternative reaction media. A systematic study on chalcone synthesis in micellar media, using surfactants like cetyltrimethylammonium bromide (CTAB) and sodium dodecyl sulfate (B86663) (SDS), has shown promising results. In the presence of NaOH at room temperature, these surfactants can lead to high yields (e.g., 83% with SDS), while also potentially controlling side reactions. acs.org
Table 1: Optimization of Claisen-Schmidt Condensation for Chalcone Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|---|
| Acetophenone | Benzaldehyde | NaOH, CTAB solution, rt, 24h | Good | acs.org |
| Acetophenone | Benzaldehyde | NaOH, SDS solution, rt, 24h | 83% | acs.org |
| β-ionone | p-nitrobenzaldehyde | LiOH·H₂O (2.2% w/w), 55°C, 90 min | 82.2% | researchgate.net |
| 2-acetyl-5-bromothiophene | 4-nitrobenzaldehyde | NaOH, Raman monitoring | Optimized | acs.org |
This table is interactive and can be sorted by column.
Precursor Synthesis and Derivatization
The successful synthesis of the target propenone is fundamentally dependent on the availability and purity of its precursors: the thiophene ketone and the aromatic aldehyde.
Preparation of 1-(Thiophen-3-yl)ethanone and its Derivatives
1-(Thiophen-3-yl)ethanone serves as the foundational ketone precursor for the synthesis of this compound. evitachem.com The structure of this compound has been confirmed through crystallographic studies, which note a characteristic flip-type disorder of the thiophene ring. sigmaaldrich.comnih.gov A common route to synthesize this type of ketone is through a Friedel-Crafts acylation of the parent heterocycle, thiophene. google.com
Derivatives of this precursor are also synthetically valuable. For instance, 1-(2-Aminothiophen-3-yl)ethanone (B2598360) is utilized as a reagent in cross-coupling reactions and for the synthesis of other heterocyclic systems. biosynth.com Another related Mannich base, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, derived from 2-acetylthiophene, serves as a versatile starting material for generating diverse compound libraries through alkylation and ring-closure reactions. google.comresearchgate.net
Functionalized Aromatic Aldehydes as Co-reactants
A wide variety of functionalized aromatic aldehydes are employed as the second key component in the Claisen-Schmidt condensation to produce diverse propenone scaffolds. evitachem.com The synthesis of these aldehydes can be achieved through several methods. Traditional approaches include the Vilsmeier-Haack reaction for electron-rich arenes and Friedel-Crafts functionalization. nih.gov However, these methods can be limited by the selectivity rules of electrophilic aromatic substitution. nih.gov
More modern and mechanistically distinct approaches are continuously being developed. These include desaturative processes that assemble aromatic aldehydes from saturated precursors via synergistic catalysis. nih.gov Other strategies involve the oxidative dehydrogenation of cyclohexene (B86901) aldehydes using reagents like activated manganese dioxide or acid-catalyzed syntheses of functionalized cyclopropyl (B3062369) carbaldehydes. researchgate.netrsc.org In the context of green chemistry, phenolic aldehydes such as vanillin (B372448) and syringaldehyde, which can be derived from the depolymerization of lignin, are being used to create biobased polymers, showcasing their potential as sustainable co-reactants. mdpi.com
Alternative Synthetic Pathways for Propenone Scaffolds
While Claisen-Schmidt condensation is the most direct route, other modern synthetic methods offer alternative strategies for constructing the carbon-carbon bonds inherent to the propenone framework.
Exploration of Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency. wikipedia.orgnih.gov Reactions such as the Suzuki, Negishi, Stille, and Heck couplings have become indispensable tools for constructing complex molecules, including pharmaceuticals and materials. wikipedia.orgnobelprize.orglibretexts.org
These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. nobelprize.org The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com While not the primary method for synthesizing this compound, these reactions provide powerful alternative pathways for creating the aryl-aryl or aryl-vinyl bonds that could be part of more complex propenone analogues or their precursors. For example, the precursor 1-(2-aminothiophen-3-yl)ethanone is explicitly mentioned as a reagent used in cross-coupling reactions. biosynth.com The Buchwald-Hartwig amination, another palladium-catalyzed reaction, is a key method for forming aryl amines, which can be precursors to functionalized thiophenes. nih.govlibretexts.org
Emerging Green Chemistry Principles in Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of chalcones and other propenones. youtube.com This movement focuses on improving efficiency, minimizing waste, and using renewable resources. youtube.com
Key strategies in green synthesis include:
Solvent Selection: Replacing toxic organic solvents with environmentally benign alternatives. The Claisen-Schmidt condensation has been successfully performed in a water/ethanol mixture, which is considered a green solvent system. nih.gov
Micellar Catalysis: Using aqueous solutions of surfactants to create micelles that can act as nanoreactors, enhancing reaction rates and selectivity, as seen in the synthesis of chalcones. acs.org
Energy Efficiency: Developing reactions that can be run at room temperature, reducing energy consumption. acs.orgnih.gov
Atom Economy: Designing syntheses that maximize the incorporation of all materials used in the process into the final product. youtube.com
Use of Renewable Feedstocks: Employing starting materials derived from renewable sources, such as lignin-derived phenolic aldehydes, to reduce reliance on petrochemicals. mdpi.com
Recent research also highlights surprising discoveries, such as the direct synthesis of valuable building blocks like propylene (B89431) oxide from propane (B168953) over apparently inert materials, which opens new avenues for environmentally friendly production pathways that bypass complex catalyst development. nih.govresearchgate.netchemrxiv.orgnih.gov These principles guide the development of cleaner, safer, and more sustainable methods for producing chemical compounds like this compound. youtube.com
Chemical Reactivity and Transformation Pathways of 1 Thiophen 3 Yl Prop 2 En 1 One
Nucleophilic Addition Reactions
The polarized nature of the propenone backbone in 1-(Thiophen-3-yl)prop-2-en-1-one makes it an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated system, leading to 1,4-conjugate addition products. This reactivity is fundamental to many of its synthetic transformations.
Michael Addition Reactions with Active Methylene (B1212753) Compounds
Active methylene compounds, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles in their enolate form. Their reaction with this compound and its analogs proceeds via a Michael addition, forming a new carbon-carbon bond and setting the stage for subsequent cyclization reactions.
The reaction of 3-aryl-1-(thiophen-3-yl)prop-2-en-1-one derivatives with ethyl acetoacetate (B1235776) provides a direct route to highly substituted cyclohexenone derivatives. In a study by Budak, Findik, and Ceylan (2010), a series of novel ethyl 6-aryl-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate derivatives were synthesized through the Michael addition of ethyl acetoacetate to the corresponding thienyl chalcones. This transformation is typically catalyzed by a base, such as sodium hydroxide (B78521), and proceeds through an initial Michael adduct that undergoes an intramolecular aldol (B89426) condensation followed by dehydration to yield the cyclohexenone ring system. chem-soc.sitamu.edu
The general scheme for this reaction involves the base-catalyzed formation of an enolate from ethyl acetoacetate, which then attacks the β-carbon of the thienyl propenone. The resulting intermediate subsequently cyclizes and dehydrates to furnish the final cyclohexenone product.
Table 1: Synthesis of Cyclohexenone Derivatives from Thienyl Chalcones
| Entry | Ar | Product | Yield (%) |
| 1 | Phenyl | Ethyl 6-phenyl-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate | 75 |
| 2 | 4-Methylphenyl | Ethyl 6-(4-methylphenyl)-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate | 80 |
| 3 | 4-Methoxyphenyl | Ethyl 6-(4-methoxyphenyl)-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate | 82 |
| 4 | 4-Chlorophenyl | Ethyl 6-(4-chlorophenyl)-4-(3-thienyl)cyclohex-3-en-2-one-1-carboxylate | 78 |
Data adapted from studies on the synthesis of cyclohexenone derivatives from analogous chalcones.
The Michael addition of active methylene compounds to α,β-unsaturated ketones like this compound is generally highly regioselective, with the nucleophile exclusively attacking the β-carbon. This is governed by the principles of hard and soft acids and bases (HSAB), where the soft enolate nucleophile preferentially adds to the soft electrophilic β-carbon.
The stereochemical outcome of the initial Michael adduct can be influenced by several factors, including the nature of the reactants, the solvent, and the catalyst. While specific stereochemical studies on this compound are not extensively detailed, studies on similar systems suggest that the reaction can proceed with varying degrees of diastereoselectivity. The subsequent cyclization to form the cyclohexenone ring introduces new stereocenters, and the relative stereochemistry of the final product is determined during this intramolecular condensation step. The formation of the thermodynamically more stable product is generally favored.
The base-catalyzed Michael addition proceeds through a well-established mechanism. nih.gov The first step involves the deprotonation of the active methylene compound by the base (e.g., NaOH, KOH) to generate a resonance-stabilized enolate anion. This enolate then acts as a nucleophile, attacking the electrophilic β-carbon of the α,β-unsaturated ketone in a conjugate addition. nih.gov This step results in the formation of a new enolate intermediate. Finally, this intermediate is protonated by the solvent (e.g., ethanol) to yield the Michael adduct and regenerate the basic catalyst. nih.gov
In the context of cyclohexenone synthesis, this Michael adduct is not isolated but undergoes a subsequent intramolecular aldol condensation. A base abstracts a proton from the α-carbon of the newly introduced keto-ester moiety, and the resulting enolate attacks the carbonyl carbon of the original thiophene (B33073) ketone. This cyclization is followed by dehydration to afford the final, stable α,β-unsaturated cyclohexenone derivative. tamu.edu
Reactions with Nitrogen-Containing Nucleophiles
Nitrogen-containing nucleophiles, particularly those with two nucleophilic centers such as hydrazine (B178648) and hydroxylamine (B1172632), react with α,β-unsaturated ketones to form five-membered heterocyclic rings. These reactions typically proceed through an initial Michael addition followed by an intramolecular condensation and dehydration.
The reaction of this compound and its analogs with hydrazine and its derivatives is a common and efficient method for the synthesis of pyrazolines. researchgate.netjocpr.com The reaction is typically carried out in a suitable solvent like ethanol (B145695), often with the addition of a catalytic amount of acid or base. jocpr.comjapsonline.com The mechanism involves the initial attack of one of the nitrogen atoms of hydrazine onto the β-carbon of the propenone, followed by cyclization through the attack of the second nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the stable pyrazoline ring. researchgate.net Studies on thiophene-based chalcones have shown that various substituted hydrazines can be used to generate a library of N-substituted pyrazolines. tjpsj.org
Similarly, isoxazoline (B3343090) derivatives can be synthesized by the reaction of this compound with hydroxylamine hydrochloride. mjbas.comresearchgate.net The reaction proceeds via a similar pathway involving Michael addition of the nitrogen of hydroxylamine, followed by intramolecular cyclization of the oxygen atom onto the carbonyl carbon and subsequent dehydration. This method provides a straightforward entry into 3-(thiophen-3-yl)-substituted isoxazoline systems.
Table 2: Synthesis of Pyrazoline and Isoxazoline Derivatives
| Reactant | Product Type | General Structure |
| Hydrazine Hydrate (B1144303) | Pyrazoline | 3-(Thiophen-3-yl)-4,5-dihydro-1H-pyrazole |
| Phenylhydrazine (B124118) | N-Phenylpyrazoline | 1-Phenyl-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazole |
| Hydroxylamine | Isoxazoline | 3-(Thiophen-3-yl)-4,5-dihydroisoxazole |
Structures are representative of the core heterocyclic systems formed.
Condensation with Amines and Hydrazine Derivatives
The reaction of this compound and its analogues with amines and hydrazine derivatives is a cornerstone for the synthesis of nitrogen-containing heterocycles. These reactions typically proceed through a Michael addition of the amine to the β-carbon of the enone, followed by an intramolecular condensation or cyclization.
For instance, the condensation of thiophene-containing chalcones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines. researchgate.net The reaction of a chalcone (B49325) with phenylhydrazine in refluxing ethanol can lead to the formation of N-phenylpyrazoline derivatives. researchgate.net This transformation involves the initial formation of a phenylhydrazone, which then undergoes an intramolecular cyclization to yield the pyrazoline ring.
The versatility of this approach is further demonstrated by the synthesis of various heterocyclic systems. For example, the reaction of chalcones with hydrazine hydrate can yield 1H-pyrazolines, which can be further acetylated to N-acetylpyrazolines. researchgate.net These reactions highlight the utility of condensation reactions in generating a library of heterocyclic compounds with potential biological activities.
Cycloaddition Chemistry
Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic compounds. This compound, with its electron-deficient double bond, can act as a dipolarophile in 1,3-dipolar cycloaddition reactions and as a dienophile in Diels-Alder reactions, although the former is more common for this type of substrate.
1,3-Dipolar Cycloaddition Processes
1,3-dipolar cycloaddition is a chemical reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction is a powerful tool for the synthesis of five-membered heterocycles. nih.gov Azomethine ylides, which are a type of 1,3-dipole, can be generated in situ and react with dipolarophiles like the enone moiety of this compound to afford pyrrolidine-containing molecules. nih.gov
The cycloaddition of azomethine ylides to carbonyl compounds can also lead to the formation of oxazolidine (B1195125) derivatives. nih.gov While the primary focus is often on the C=C double bond as the dipolarophile, the carbonyl group can also participate in these reactions, expanding the range of accessible heterocyclic scaffolds.
Intermolecular and Intramolecular Cyclizations
Cyclization reactions involving the thiophene nucleus and the enone side chain can lead to the formation of fused heterocyclic systems. These reactions can be either intermolecular or intramolecular, depending on the nature of the reactants and reaction conditions.
Intramolecular cyclizations are particularly useful for the construction of rigid, polycyclic structures. For example, intramolecular heterocyclization can be employed to synthesize pyrido[2,3-d]pyrimidines. rsc.org These reactions often involve the formation of a new ring by connecting two reactive sites within the same molecule.
Annulation and Heterocyclic Ring Formation
Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for the synthesis of fused heterocyclic systems. The thiophene ring in this compound can serve as a building block for the construction of more complex, fused structures.
Construction of Fused Heterocyclic Compounds (e.g., benzothiazoles, benzopyrazoles)
The synthesis of fused heterocyclic compounds often involves the reaction of a substrate with a bifunctional reagent, leading to the formation of two new bonds and a new ring. For example, the reaction of α-chloro-β-nitrothieno[2,3-c]pyridazines with N'-(aryl)benzothiohydrazides can lead to the formation of 1,3,4-thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrids through a formal [4+1] annulation. nih.gov This complex transformation involves a thiophene ring-opening followed by two consecutive intramolecular cyclizations. nih.gov
Thiophene-fused indenocorannulenes are another class of fused heterocyclic compounds whose synthesis showcases the versatility of the thiophene moiety in annulation reactions. rsc.orgrsc.org These complex, curved polycyclic aromatic hydrocarbons are of interest for their unique electronic and photophysical properties. rsc.orgrsc.org
Synthesis of Pyrimidine (B1678525) and Pyridinone Derivatives
The enone functionality of this compound is a key synthon for the construction of pyrimidine and pyridinone rings. These six-membered heterocycles are prevalent in many biologically active compounds.
A common strategy for the synthesis of pyridinone derivatives involves the reaction of an enone with a compound containing an active methylene group and an amine. For instance, the Michael addition of cyanoacetamide to an α,β-unsaturated ketone followed by intramolecular cyclization can yield substituted pyridones. rsc.org
The synthesis of pyrimidine derivatives can be achieved through various multicomponent reactions. For example, a three-component reaction of aldehydes, alkyl nitriles, and aminopyrimidines in water can afford pyrido[2,3-d]pyrimidine (B1209978) derivatives in good yields. researchgate.net Similarly, thieno[2,3-d]pyrimidine (B153573) derivatives can be prepared, and these compounds are investigated for their potential as therapeutic agents. google.com The synthesis of pyrido[2,3-d]pyrimidines can also be achieved via the condensation of heterocyclic amines with various ketones and aldehydes under different reaction conditions. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| This compound analogue | Phenylhydrazine | N-Phenylpyrazoline derivative | Condensation |
| This compound analogue | Hydrazine hydrate | 1H-Pyrazoline derivative | Condensation |
| Azomethine ylide | This compound | Pyrrolidine derivative | 1,3-Dipolar Cycloaddition |
| α-Chloro-β-nitrothieno[2,3-c]pyridazine | N'-(Aryl)benzothiohydrazide | 1,3,4-Thiadiazoline-benzothiazolo[3,2-b]pyridazine hybrid | Annulation |
| Enone | Cyanoacetamide | Pyridone derivative | Michael Addition/Cyclization |
| Aldehyde, Alkyl nitrile, Aminopyrimidine | - | Pyrido[2,3-d]pyrimidine derivative | Three-component reaction |
Electrophilic Aromatic Substitution on the Thiophene Ring
The thiophene ring is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution. However, the reactivity and regioselectivity are significantly influenced by the nature of the substituent attached to the ring. In this compound, the propenone group at the 3-position is strongly electron-withdrawing due to the carbonyl group. This has a deactivating effect on the thiophene ring, making electrophilic substitution reactions more challenging compared to unsubstituted thiophene.
The directing effect of the substituent determines the position of substitution. The electron-withdrawing propenone group at the C3 position directs incoming electrophiles primarily to the C5 position. This is because the resonance structures that can be drawn for the intermediate carbocation (the sigma complex) show that attack at C5 results in a more stable intermediate compared to attack at other positions. Substitution at the C2 position is also possible, but generally to a lesser extent. The C4 position is the least favored for electrophilic attack due to the strong deactivating effect of the adjacent substituent.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. google.com For this compound, these reactions would require forcing conditions to overcome the deactivation of the ring.
Modifications of the Olefinic Double Bond and Carbonyl Group
The α,β-unsaturated ketone functionality is a versatile platform for a wide range of chemical transformations, including additions to the carbon-carbon double bond and reactions at the carbonyl group.
The conjugated system is susceptible to nucleophilic attack at two sites: the carbonyl carbon (1,2-addition) and the β-carbon of the double bond (1,4-conjugate addition or Michael addition). youtube.com Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the carbonyl group. In contrast, softer nucleophiles, like thiolates, amines, and enolates, preferentially undergo 1,4-addition. youtube.comscience.gov
Reactions at the Olefinic Double Bond:
The primary reaction at the olefinic double bond is the Michael addition, where a nucleophile adds to the β-carbon. This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. A notable example is the thia-Michael addition, where a thiol is added across the double bond. For instance, thiophene-containing chalcone analogues react with thiophenols to yield the corresponding 1,3-dithioether derivatives. lew.ro
Another significant reaction is catalytic hydrogenation. Depending on the catalyst and reaction conditions, either the double bond can be selectively reduced, or both the double bond and the carbonyl group can be reduced. For example, catalytic hydrogenation of thiophene-containing chalcones over a Palladium on carbon (Pd/C) catalyst can selectively reduce the carbon-carbon double bond, yielding the corresponding saturated ketone. lew.ro
Reactions at the Carbonyl Group:
The carbonyl group undergoes a variety of nucleophilic addition reactions. masterorganicchemistry.com Reduction of the carbonyl group to a secondary alcohol is a common transformation. This can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce the ketone to an alcohol without affecting the double bond. google.comyoutube.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, though they may also reduce the double bond under certain conditions. youtube.com
The carbonyl group can also react with organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), to form tertiary alcohols. youtube.com These reactions proceed via a 1,2-addition mechanism.
Furthermore, the ketone can be converted to other functional groups. For example, it can react with amines to form imines or enamines, which are valuable intermediates in organic synthesis. youtube.com
Below are tables summarizing some of the key reactions of the olefinic double bond and the carbonyl group.
| Modification of the Olefinic Double Bond |
| Reaction Type |
| Michael Addition (Thia-Michael) |
| Catalytic Hydrogenation |
| Modification of the Carbonyl Group |
| Reaction Type |
| Reduction |
| Reduction |
| Nucleophilic Addition |
| Reductive Amination |
In-Depth Structural Analysis of this compound Remains Elusive
A thorough investigation into the advanced structural characterization and solid-state analysis of the chemical compound This compound reveals a significant gap in publicly available scientific literature. Despite extensive searches for single-crystal X-ray diffraction studies and Hirshfeld surface analysis data specific to this molecule, no dedicated research publications detailing these precise analyses could be located.
The user's request for a detailed article focusing solely on the crystallographic and intermolecular interaction data for this compound cannot be fulfilled at this time due to the absence of published findings on this specific compound. The required data for determining its crystal system, space group, molecular conformation, and the quantitative contributions of intermolecular contacts are not present in accessible databases or scholarly articles.
While data for the target compound is unavailable, crystallographic studies have been performed on closely related isomers and derivatives. For instance, research on (E)-3-(dimethylamino)-1-(thiophen-3-yl)prop-2-en-1-one , a derivative, shows that it crystallizes in a monoclinic system with a P2₁/n space group. Similarly, analyses of thiophen-2-yl analogues, such as 3-Mesityl-1-(thiophen-2-yl)prop-2-en-1-one and 1-(5-chlorothiophen-2-yl)-3-(2,3-dichlorophenyl)prop-2-en-1-one , have been published, detailing their respective monoclinic and orthorhombic crystal systems. These findings, while interesting, are not directly applicable to this compound and are therefore excluded from this report to adhere to the specified constraints.
Without primary crystallographic and Hirshfeld surface analysis data, a scientifically accurate article on the solid-state properties of this compound cannot be constructed. Further experimental research would be required to generate the necessary data to populate the detailed structural analysis requested.
Advanced Structural Characterization and Solid State Analysis
Energy Framework Analysis
Quantification of Electrostatic and Dispersion Contributions to Crystal Stability
No published data is available for 1-(Thiophen-3-yl)prop-2-en-1-one.
Identification of Dominant Supramolecular Synthons
No published data is available for this compound.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for investigating the structural and electronic properties of organic molecules. By approximating the electron density, DFT calculations can provide accurate insights into molecular geometries, orbital energies, and vibrational frequencies. For thiophene-based chalcones, DFT calculations are typically performed using functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), to achieve a good balance between computational cost and accuracy nih.gov.
Electronic Structure Elucidation and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions, acting as the primary sites for electron donation and acceptance, respectively wikipedia.orgyoutube.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A larger energy gap implies higher stability and lower reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO researchgate.net. Conversely, a smaller gap suggests that the molecule is more polarizable and more reactive researchgate.net.
For a related compound, 1-(2'-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP), DFT calculations have been performed to determine these values. While not the exact molecule of interest, these findings offer a valuable comparative insight.
| Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| B3LYP/6-311++G(d,p) | -6.68 | -2.96 | 3.72 |
| HSEh1PBE/6-311++G(d,p) | -7.11 | -2.83 | 4.28 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The different colors on an MEP map represent varying electrostatic potentials. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack.
In thiophene-containing chalcones, the MEP map typically shows the most negative potential around the carbonyl oxygen atom, indicating its high electrophilicity. The hydrogen atoms of the aromatic rings generally exhibit a positive potential researchgate.net. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.
Vibrational Frequency Analysis and Spectroscopic Correlations (theoretical)
Theoretical vibrational frequency analysis, performed using DFT, is a powerful tool for assigning and interpreting experimental infrared (IR) and Raman spectra. The calculated frequencies correspond to the normal modes of vibration of the molecule. To improve the agreement with experimental data, the calculated harmonic frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method nih.gov.
For a similar thiophene-containing compound, 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl), theoretical C-H stretching bands were calculated in the range of 3114–3079 cm⁻¹ (B3LYP) and 3135–3101 cm⁻¹ (HSEh1PBE), which correlate with the experimental observations nih.gov. Such analyses allow for a detailed understanding of the vibrational modes of the molecule.
| Vibrational Mode | Experimental Frequency | B3LYP Scaled Frequency | HSEh1PBE Scaled Frequency |
|---|---|---|---|
| C-H Stretching | 3062, 2967, 2812 | 3114–3079 | 3135–3101 |
| C-H in-plane bending | - | 1540–1042 | 1569–1051 |
Reactivity Prediction via Fukui Functions and Local Reactivity Descriptors
Quantum Theory of Atoms in Molecules (QTAIM) Studies
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density distribution in molecules. QTAIM analysis can identify bond critical points (BCPs) and characterize the nature of chemical bonds (e.g., covalent vs. ionic) based on the topological properties of the electron density at these points. This method offers deep insights into bonding characteristics and intermolecular interactions. While specific QTAIM studies on 1-(thiophen-3-yl)prop-2-en-1-one were not found, research on related compounds has utilized QTAIM to understand bonding characteristics and charge transfer tandfonline.com.
Bonding Characteristics and Topological Analysis of Electron Density
Electron Localization Function (ELF) analysis is another method used to understand the bonding nature. The ELF map, typically constructed in a range from 0.0 to 1.0, reveals regions of high electron localization. High ELF values, often represented by intense red colors, indicate localized electron density, which is characteristic of covalent bonds and lone pairs. tandfonline.com Conversely, regions with low ELF values (typically < 0.5) correspond to delocalized electrons, a key feature of the π-conjugated system in this compound. tandfonline.com Furthermore, the Molecular Electrostatic Potential (MEP) map is calculated to identify the electrophilic and nucleophilic regions of the molecule, providing insights into its reactive sites based on the electron density distribution. rasayanjournal.co.in
Characterization of Intra- and Intermolecular Interactions
The crystal packing and stability of thiophene-containing chalcones are governed by a network of intra- and intermolecular interactions. X-ray diffraction studies on analogous compounds reveal that molecules are often linked through various non-covalent forces. researchgate.netnih.gov Hirshfeld surface analysis is a common computational technique employed to explore and quantify these interactions within a crystal structure. tandfonline.comnih.gov
Key intermolecular interactions identified in similar structures include:
Hydrogen Bonds: Conventional and non-conventional hydrogen bonds, such as C—H⋯O, are frequently observed, linking molecules into dimers or chains. researchgate.netnih.govnih.gov In some derivatives, C—H⋯N interactions also play a role in forming larger supramolecular assemblies. nih.gov
π–π Stacking: The planar aromatic rings (thiophene and any substituted phenyl groups) facilitate π–π stacking interactions, which are crucial for the formation of columnar structures in the crystal lattice. researchgate.netnih.gov
Intramolecularly, hydrogen bonds can also form, which helps to stabilize the molecular conformation and enhance its planarity. nih.gov The combination of these varied interactions dictates the final three-dimensional arrangement of the molecules in the solid state. nih.gov
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. researchgate.net It provides a detailed picture of the donor-acceptor interactions by examining the overlaps between filled (donor) and vacant (acceptor) orbitals.
Donor-Acceptor Interactions and Charge Transfer Phenomena
NBO analysis is instrumental in probing the roles of donor-acceptor orbitals in stabilizing a molecule. tandfonline.com The stabilization energy (E(2)) associated with the interaction between a donor NBO (i) and an acceptor NBO (j) is calculated using second-order perturbation theory. researchgate.net A higher E(2) value indicates a stronger interaction, signifying more intense charge transfer from the donor to the acceptor orbital.
In molecules like this compound, the thiophene ring can act as a π-electron donor, participating in charge transfer phenomena. The thiophene unit can enhance π-conjugation between donor and acceptor entities within a larger molecular framework, facilitating electron transfer events. nih.gov NBO calculations on similar chalcones reveal significant stabilization energies arising from electron delocalization from lone pairs on oxygen and sulfur atoms into antibonding π* orbitals of the conjugated system. This flow of electron density is a hallmark of intramolecular charge transfer, which is fundamental to the electronic properties of these compounds. rasayanjournal.co.inresearchgate.net
The table below illustrates typical donor-acceptor interactions and their stabilization energies found in related chalcone structures.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Type of Interaction |
| LP(1) O | π(C=C) | ~15-25 | n → π |
| π(C=C) | π(C=O) | ~20-40 | π → π |
| π(Thiophene Ring) | π(C=C) | ~10-20 | π → π |
| LP(1) S | σ(C-C) | ~2-5 | n → σ |
Note: The E(2) values are representative and sourced from studies on analogous chalcone systems. The exact values for this compound would require specific calculations.
Assessment of Hybridization and Delocalization Effects
NBO analysis provides clear insights into the hybridization of atomic orbitals and the extent of electron delocalization. The core structure of this compound consists of sp²-hybridized carbon atoms forming the enone bridge and the thiophene ring. nih.gov This hybridization is essential for the planarity and the extensive π-conjugation of the molecule.
The stability of the molecule is significantly enhanced by hyperconjugative interactions and charge delocalization, which can be quantified by NBO analysis. researchgate.net Delocalization of π-electrons across the thiophene ring, the C=C double bond, and the C=O group creates a large, conjugated system. NBO analysis reveals this through the interactions between π bonding orbitals and π* antibonding orbitals along the molecular backbone. These π → π* interactions result in high stabilization energies, confirming the delocalization of electron density across the molecule, which is a defining characteristic of the chalcone framework. rasayanjournal.co.inresearchgate.net
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Rotational Barriers
Computational studies using Density Functional Theory (DFT) are often employed to calculate the potential energy surface for bond rotation and to determine rotational energy barriers. researchgate.net For instance, calculations on similar molecules have quantified the energy required to rotate aromatic rings relative to the rest of the structure. researchgate.net
Crystal structure data of related thiophene chalcones provide experimental evidence of this flexibility. For example, different crystalline forms or molecules within the same asymmetric unit can exhibit varying dihedral angles, showcasing the low energy barrier for interconversion between different conformations. nih.gov In one brominated analogue, two independent molecules in the crystal structure showed dihedral angles of 10.5° and 33.2° between the thiophene and an adjacent phenyl ring. nih.gov Conversely, other related structures, like 1,3-di(thiophene-3-yl)prop-2-en-1-one, have been found to be essentially planar, with a small dihedral angle of 8.9° between the two thiophene rings. researchgate.net This variability highlights the molecule's ability to adopt different low-energy conformations.
The table below summarizes dihedral angles observed in various thiophene-based chalcones, illustrating the conformational landscape of this class of compounds.
| Compound | Rings Defining Dihedral Angle | Dihedral Angle (°) |
| 1,3-di(thiophene-3-yl)prop-2-en-1-one | Thiophene(1) - Thiophene(2) | 8.9 |
| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Phenyl - Thiophene | 3.73 |
| 3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one (Molecule A) | Phenyl - Thiophene | 10.5 |
| 3-(2-Bromophenyl)-1-(5-bromothiophen-2-yl)prop-2-en-1-one (Molecule B) | Phenyl - Thiophene | 33.2 |
Note: Data is compiled from crystal structures of closely related compounds to illustrate the conformational flexibility inherent to the 1-(thiophen-yl)prop-2-en-1-one scaffold. researchgate.netnih.govnih.gov
Solvation Effects and Behavior in Different Environments
The behavior of this compound in different solvent environments is a critical aspect of its characterization, influencing its electronic structure, reactivity, and spectroscopic properties. Computational models, particularly the Polarizable Continuum Model (PCM), are instrumental in simulating these solvation effects. mdpi.com This model treats the solvent as a continuous dielectric medium, allowing for the calculation of solute-solvent interactions.
Theoretical studies on similar chalcone derivatives have demonstrated that the solvent polarity can significantly impact their UV-visible absorption spectra. researchgate.netresearchgate.net This phenomenon, known as solvatochromism, is attributed to the differential stabilization of the ground and excited states of the molecule by the solvent. For instance, in polar solvents, a bathochromic (red) shift in the absorption maximum is often observed for chalcones, indicating a greater stabilization of the excited state relative to the ground state. researchgate.net This is due to the increased dipole moment of the molecule upon electronic excitation.
Computational analyses using Time-Dependent Density Functional Theory (TD-DFT) combined with the PCM can predict these spectral shifts with good accuracy. researchgate.net For this compound, it is anticipated that increasing solvent polarity would lead to a red shift in its principal absorption bands, a common trait for chalcone-like structures. The magnitude of this shift would be dependent on the change in dipole moment upon excitation.
Table 1: Predicted Solvatochromic Effects on the Main Absorption Band of this compound
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) | Predicted Shift (nm) |
| n-Hexane | 1.88 | 310 | 0 |
| Dichloromethane | 8.93 | 325 | +15 |
| Acetone | 20.7 | 330 | +20 |
| Ethanol (B145695) | 24.55 | 335 | +25 |
| Water | 80.1 | 345 | +35 |
| Note: The λmax values are hypothetical and for illustrative purposes to show the expected trend based on studies of similar chalcones. |
Non-Linear Optical (NLO) Properties Prediction and Analysis
Organic molecules with extended π-conjugated systems, such as thiophene-containing chalcones, are of significant interest for their potential applications in non-linear optics (NLO). researchgate.netnih.gov These materials can interact with intense electromagnetic fields, like those from lasers, to produce a variety of optical phenomena.
The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. semanticscholar.org High β values are desirable for applications such as second-harmonic generation (SHG). Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the first hyperpolarizability of organic molecules. analis.com.mytandfonline.com
For chalcones, the presence of a donor-π-acceptor (D-π-A) framework is crucial for a large NLO response. researchgate.net In this compound, the thiophene ring can act as a π-electron-rich donor, the propenone bridge serves as the π-linker, and the carbonyl group functions as an electron acceptor. This intramolecular charge transfer (ICT) from the thiophene ring to the carbonyl group upon excitation is a key factor for high β values.
While specific calculations for this compound are not extensively reported, studies on analogous thiophene-chalcone derivatives consistently show enhanced NLO properties compared to their phenyl counterparts. researchgate.netnih.gov The sulfur atom in the thiophene ring contributes to the delocalization of π-electrons, thereby enhancing the molecular polarizability and hyperpolarizability.
Table 2: Representative Calculated First Hyperpolarizability (β) for Thiophene-Based Chalcones
| Compound | Method | Basis Set | β (esu) |
| (E)-1-(5-bromo-2-thienyl)-3-(3-chlorophenyl)prop-2-en-1-one | DFT | B3LYP/6-311++G(d,p) | 15.2 x 10-30 |
| (E)-1-(thiophen-2-yl)-3-(4-nitrophenyl)prop-2-en-1-one | DFT | B3LYP/6-311++G(d,p) | 25.8 x 10-30 |
| This compound (Predicted) | DFT | B3LYP/6-311++G(d,p) | ~10-20 x 10-30 |
| Note: The value for this compound is an estimation based on structurally similar compounds. |
The NLO response of thiophene chalcones is intricately linked to their molecular structure. Key structural features that influence the first hyperpolarizability include:
Nature of the Thiophene Ring: The position of the sulfur atom and the point of attachment to the propenone bridge can affect the extent of π-electron delocalization. While both 2-thienyl and 3-thienyl derivatives are expected to show good NLO properties, the specific electronic characteristics may differ.
Substituents on the Aromatic Rings: The introduction of electron-donating groups (EDGs) on the thiophene ring and electron-withdrawing groups (EWGs) on the phenyl ring (if present) can significantly enhance the D-π-A character and, consequently, the β value. researchgate.net
Length and Nature of the π-Bridge: The propenone linker facilitates charge transfer. Modifications to this bridge can modulate the NLO response.
Molecular Planarity: A more planar molecular structure generally leads to better π-electron delocalization and a larger NLO response.
Computational studies allow for the systematic investigation of these structure-property relationships, enabling the rational design of novel thiophene-based chalcones with optimized NLO properties. researchgate.net
Molecular Docking Investigations (purely computational interaction studies)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. elsevierpure.com This method is invaluable in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of ligand-protein interactions. Thiophene-containing chalcones have been the subject of numerous molecular docking studies due to their diverse biological activities. researchgate.netuece.brresearchgate.net
While specific docking studies on this compound are not widely available, investigations into structurally similar thiophene chalcones provide a strong basis for predicting its potential interactions. These studies have explored a range of protein targets, including:
Acetylcholinesterase (AChE): An enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. Docking studies of thiophene-chalcone derivatives have identified key interactions with amino acid residues in the active site of AChE. researchgate.netnih.gov
Tyrosinase: A key enzyme in melanin biosynthesis. Inhibitors of tyrosinase are of interest for the treatment of hyperpigmentation disorders. Molecular docking has revealed how thiophene chalcones can bind to the active site of tyrosinase, often through interactions with the copper ions present in the enzyme. nih.gov
Monoamine Oxidase (MAO): Enzymes that catalyze the oxidation of monoamines. MAO inhibitors are used in the treatment of depression and Parkinson's disease. Docking studies have elucidated the binding modes of thiophene chalcones within the active sites of both MAO-A and MAO-B. researchgate.net
Penicillin-Binding Proteins (PBPs) and Staphylocoagulase: These are targets for antibacterial agents. Docking studies have shown that thiophene-chalcones can exhibit favorable binding scores with these bacterial proteins. elsevierpure.com
The interactions observed in these studies typically involve a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein's binding pocket. For this compound, it is predicted that the carbonyl group can act as a hydrogen bond acceptor, while the thiophene ring can engage in hydrophobic and π-π stacking interactions.
Table 3: Representative Molecular Docking Results for Thiophene-Based Chalcones with Various Protein Targets
| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | Penicillin-Binding Protein (1MWT) | -6.9 | TYR446, SER402, ASN464 |
| 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one | Staphylocoagulase (1NU7) | -7.1 | LYS110, GLU112, ILE131 |
| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | Acetylcholinesterase (4EY7) | -8.5 | TYR337, TRP86 |
| This compound (Predicted) | Various Targets | -5.0 to -8.0 | Dependent on target protein |
| Note: The binding energy for this compound is an estimated range based on the values obtained for similar, relatively simple chalcones. |
These purely computational interaction studies are crucial for the initial stages of drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates for further experimental investigation. The insights gained from molecular docking can guide the synthesis of more potent and selective inhibitors based on the this compound scaffold.
Applications and Material Science Perspectives
Role as Synthetic Intermediates in Advanced Organic Synthesis
Chalcones, in general, are well-established precursors in the synthesis of a wide array of heterocyclic compounds. nih.govnih.govnih.govbeilstein-journals.org The electrophilic nature of the double bond and the carbonyl group in 1-(Thiophen-3-yl)prop-2-en-1-one makes it susceptible to a variety of nucleophilic attacks and cycloaddition reactions, paving the way for the construction of complex molecular architectures.
While specific documented instances of this compound as a direct precursor in the total synthesis of a natural product are not extensively reported in the literature, its structural motifs are present in numerous biologically active molecules. The chalcone (B49325) backbone is a common feature in many natural products with interesting pharmacological properties. The inherent reactivity of the α,β-unsaturated ketone system allows for Michael addition reactions, a fundamental carbon-carbon bond-forming reaction widely used in the synthesis of complex natural products. psu.edu For instance, the conjugate addition of nucleophiles to chalcone systems is a key step in building up the carbon skeleton of various flavonoids, alkaloids, and other natural products.
The thiophene (B33073) ring itself is a bioisostere for the benzene (B151609) ring and is found in several pharmaceuticals. The combination of the chalcone and thiophene moieties in this compound suggests its potential as a starting material for the synthesis of novel analogues of natural products with potentially enhanced biological activities.
The versatility of this compound makes it an ideal scaffold for the generation of combinatorial libraries of novel organic compounds. Through reactions such as the Biginelli or Hantzsch reactions, or by reacting with various binucleophiles, a diverse range of heterocyclic systems can be accessed. For example, reaction with hydrazines can yield pyrazolines, while reaction with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives.
A study on the synthesis of thiophene analogues of chalcones demonstrated their utility as synthons for diazepines through Michael addition and subsequent cyclization. nih.gov This highlights the potential of this compound to serve as a starting point for creating libraries of diverse heterocyclic compounds, which can then be screened for various biological activities.
Contributions to Polymer Science
The presence of a polymerizable olefinic group and a functional thiophene ring makes this compound an attractive monomer for the synthesis of novel polymers. These polymers can exhibit interesting optical, electronic, and thermal properties.
The carbon-carbon double bond in this compound can participate in various polymerization reactions, including free radical polymerization. This allows for its incorporation into the main chain or as a pendant group in a variety of polymeric architectures. While specific studies on the homopolymerization of this compound are not widely available, the polymerization of similar vinyl ketones and chalcone-containing monomers is well-documented.
For instance, the radical polymerization of cyclic allylic sulfides has been investigated, demonstrating the feasibility of incorporating sulfur-containing rings into polymer backbones. acs.org The polymerization of monomers containing α,β-unsaturated ketone functionalities is a known method for creating reactive polymers that can be further modified.
A more common approach is the synthesis of polymers where the thiophene-chalcone moiety is a pendant group attached to a polymer backbone. This can be achieved by first synthesizing a monomer containing the this compound structure attached to a polymerizable group, such as a vinyl or acryloyl group, and then polymerizing this monomer.
Research on polythiophenes with pendant pyrazoline side chains, synthesized from a chalcone precursor, has shown that these materials can exhibit good solubility, high fluorescence intensity, and significant thermal stability. nih.gov This suggests that polymers with pendant this compound moieties could also possess interesting and tunable properties. The pendant chalcone group offers a site for post-polymerization modification, allowing for the introduction of other functional groups and the cross-linking of the polymer chains.
Table 1: Properties of a Polythiophene with Pendant Pyrazoline Moiety nih.gov
| Property | Value |
| Electrical Conductivity | ~1.3 × 10⁻⁶ S/cm |
| Fluorescence Intensity | > 40,000 a.u. |
| Emission Wavelength | 505–550 nm |
| Thermal Stability (TGA) | Up to 590°C |
Development of Advanced Organic Materials
The conjugated system of this compound, which extends over the thiophene ring and the enone moiety, is the basis for its potential applications in advanced organic materials, particularly in the fields of electronics and nonlinear optics.
Thiophene-based conjugated polymers are renowned for their excellent electronic properties and have been extensively studied for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). beilstein-journals.orgresearchgate.netmdpi.comresearchgate.netbeilstein-archives.org The incorporation of the this compound unit into such polymer systems could modulate their electronic properties, such as the HOMO/LUMO energy levels and the band gap, thereby influencing the performance of the resulting devices.
Furthermore, the donor-π-acceptor (D-π-A) nature of many chalcone derivatives makes them promising candidates for nonlinear optical (NLO) materials. Theoretical and experimental studies on thiophenyl chalcone derivatives have shown that they can exhibit significant third-order NLO properties, including nonlinear absorption and refraction. nih.gov The replacement of benzene rings with thiophene rings in D-A systems has been shown to enhance the second-order NLO hyperpolarizability. psu.edu This suggests that materials based on this compound could have applications in optical limiting and all-optical switching devices.
Exploration in Organic Electronics and Optoelectronics
Thiophene-based chalcones are being actively investigated for their potential in various organic electronic and optoelectronic devices. The π-conjugated system of these molecules is crucial for their semiconducting properties, which are essential for applications in:
Organic Field-Effect Transistors (OFETs): The charge carrier mobility of materials is a critical factor in the performance of OFETs. The planar structure of the thiophene ring facilitates intermolecular interactions and solid-state packing, which directly influence charge transport. researchgate.netnih.gov
Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives have been successfully used as hole-transporting and emitting materials in OLEDs. nih.govresearchgate.net The ability to tune the electronic properties of thiophene-chalcones allows for the development of materials that emit light at specific wavelengths.
Organic Photovoltaics (OPVs): The light-harvesting capabilities of thiophene-chalcones make them promising candidates for use in dye-sensitized solar cells (DSSCs) and other OPV technologies. researchgate.net Their structure allows for efficient intramolecular charge transfer, a key process in converting light into electricity.
Design of Materials for Specific Photonic Applications
The design of materials with specific photonic properties, such as nonlinear optical (NLO) activity and fluorescence, is another exciting area of research for this compound derivatives. By modifying the aromatic rings of the chalcone structure, researchers can fine-tune the material's interaction with light.
For instance, the introduction of donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) motifs into the chalcone framework can lead to materials with significant NLO properties. These materials have potential applications in optical switching and data storage. Furthermore, the inherent fluorescence of some thiophene-chalcone derivatives can be harnessed for the development of fluorescent probes and sensors. researchgate.net
Functional Materials Based on Thiophene-Chalcone Frameworks
The versatility of the thiophene-chalcone scaffold extends to the creation of a wide range of functional materials with tunable properties.
Investigation of Supramolecular Assemblies
The ability of thiophene-chalcone molecules to self-assemble into highly ordered structures is a key aspect of their functionality. These supramolecular assemblies are driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions. nih.govrsc.org
The formation of these ordered structures can significantly enhance the material's properties. For example, the alignment of molecules in a supramolecular assembly can improve charge carrier mobility, making the material more efficient for use in electronic devices. rsc.org Researchers are exploring various strategies to control the self-assembly process to create materials with specific architectures and functionalities. eurjchem.com
Materials with Tunable Electronic or Optical Characteristics
A significant advantage of the thiophene-chalcone framework is the ability to tune its electronic and optical properties through chemical modification. researchgate.net By introducing different substituent groups onto the aromatic rings, researchers can alter the electron density distribution within the molecule, thereby changing its absorption and emission spectra, as well as its electrochemical behavior. researchgate.net
This tunability allows for the rational design of materials for specific applications. For example, by attaching electron-withdrawing or electron-donating groups, it is possible to create materials with tailored band gaps for use in OLEDs or OPVs. researchgate.net This approach has led to the development of a diverse library of thiophene-chalcone derivatives with a wide range of electronic and optical properties. researchgate.netresearchgate.net
Q & A
Q. What are the established synthetic routes for 1-(Thiophen-3-yl)prop-2-en-1-one and its derivatives?
The compound is typically synthesized via Claisen-Schmidt condensation , where a thiophene-substituted acetophenone reacts with an aldehyde under basic conditions. For example:
- Procedure : Mixing 1-(thiophen-3-yl)ethan-1-one with substituted benzaldehydes in methanol with KOH as a catalyst, followed by 24-hour stirring, solvent removal, and purification via silica gel chromatography .
- Key Variables : Reaction time, choice of base (e.g., KOH vs. NaOH), and solvent polarity influence yield and purity. Yields range from 30% to 66% depending on substituent electronic effects .
Q. How can the structure of this compound derivatives be confirmed experimentally?
Multimodal characterization is essential:
- Spectroscopy : and NMR confirm proton environments and carbon frameworks (e.g., vinyl proton coupling constants for trans-alkene geometry) .
- Mass Spectrometry : HRMS validates molecular formulas (e.g., [M+H] peaks matching theoretical values within 1 ppm error) .
- X-ray Crystallography : SHELXL software refines crystal structures, revealing bond lengths (e.g., C=O bond ~1.22 Å) and dihedral angles between thiophene and aromatic rings .
Q. What reactive sites exist in this compound for further functionalization?
The compound features three modifiable regions:
- Thiophene Ring : Electrophilic substitution (e.g., halogenation at the 2- or 5-position using Br/FeCl) .
- Propenone Bridge : Reduction with NaBH yields secondary alcohols; oxidation with HO forms sulfoxides .
- Aromatic Substituents : Methoxy or halogen groups on phenyl rings can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence the electronic properties and reactivity of this compound derivatives?
- Electron-Withdrawing Groups (EWGs) : Chloro or nitro substituents decrease electron density at the propenone bridge, slowing nucleophilic attacks but enhancing oxidative stability .
- Electron-Donating Groups (EDGs) : Methoxy groups increase reactivity toward electrophiles (e.g., nitration) but reduce thermal stability .
- Data Example : Derivatives with 4-fluoro substituents show redshifted UV-Vis absorption () compared to unsubstituted analogs () due to extended conjugation .
Q. What computational methods are suitable for predicting the supramolecular packing of this compound crystals?
- Hydrogen Bonding Analysis : Graph-set notation (e.g., motifs) identifies intermolecular interactions driving crystal packing .
- DFT Calculations : Optimize molecular geometry and predict electrostatic potential surfaces to assess π-π stacking tendencies .
- Case Study : The orthorhombic crystal system (space group Pbca) observed in derivatives with methylthiophene substituents arises from C–H···O and π-stacking interactions .
Q. How can contradictory data in reported synthetic yields or spectroscopic assignments be resolved?
- Reproducibility Checks : Standardize reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) .
- Advanced NMR Techniques : Use 2D COSY or NOESY to resolve overlapping signals in crowded spectra .
- Crystallographic Validation : Compare experimental XRD data with Cambridge Structural Database entries to verify bond assignments .
Methodological Recommendations
- Synthetic Optimization : Screen bases (e.g., pyrrolidine vs. KOH) to improve yields for electron-deficient aldehydes .
- Crystallization Strategies : Use slow evaporation in CHCl/hexane (1:3) to grow single crystals suitable for XRD .
- Data Reporting : Include crystallographic CIF files and raw spectral data in supplementary materials for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
